molecular formula C13H17N5O2S B6444550 N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2548976-96-9

N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No. B6444550
CAS RN: 2548976-96-9
M. Wt: 307.37 g/mol
InChI Key: WUHQZOJGFJPMRO-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules that have been studied for their anti-tubercular activity . These molecules are derivatives of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , play a crucial role in drug development. Researchers explore their potential as building blocks for constructing novel pharmaceutical agents. The cyclopropanesulfonamide moiety adds structural diversity, potentially enhancing drug interactions with biological targets. Scientists investigate the synthesis of modified piperidines to optimize pharmacokinetics, bioavailability, and therapeutic efficacy .

Antiproliferative Activity

The compound’s unique structure may contribute to antiproliferative effects. Researchers have synthesized related 3-cyanopyridine derivatives and evaluated their activity against cancer cells. Investigating the impact of the piperidine ring on cytotoxicity could provide valuable insights for developing targeted anticancer agents .

Anti-Tubercular Activity

Given the global health challenge posed by tuberculosis, novel anti-tubercular agents are urgently needed. Researchers have designed and synthesized substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The cyclopropanesulfonamide scaffold may contribute to antimycobacterial properties .

Safety and Hazards

While specific safety and hazard information for this compound is not available, related compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic to human cells .

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c14-8-12-13(16-6-5-15-12)18-7-1-2-10(9-18)17-21(19,20)11-3-4-11/h5-6,10-11,17H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHQZOJGFJPMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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